4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine

Synthetic methodology Process chemistry Regioselectivity

Synthesizing 4-substituted-6-trifluoromethylpyridines is notoriously low-yielding and unselective. This advanced intermediate eliminates that bottleneck. · Pre-installed 4-F, 2-OMe & 6-CF3 groups enable rapid SAR exploration at three divergent vectors. · Bypasses non-selective late-stage functionalization, streamlining route efficiency for agrochemical & RORγt inverse agonist programs. Shipped ambient; non-hazardous. Supplied with full QA documentation for immediate use in lead optimization.

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
CAS No. 1227598-93-7
Cat. No. B1408087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine
CAS1227598-93-7
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=N1)C(F)(F)F)F
InChIInChI=1S/C7H5F4NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3
InChIKeyBVGODMDKVGLLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine Overview


4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine (C7H5F4NO, MW 195.11) is a highly substituted pyridine derivative containing three distinct functional groups at the 2-, 4-, and 6-positions of the ring: a methoxy, a fluoro, and a trifluoromethyl group, respectively . The trifluoromethylpyridine (TFMP) motif is a recognized privileged scaffold in modern crop protection and pharmaceutical discovery, owing to the unique combination of electron-withdrawing properties, enhanced lipophilicity, and metabolic stability imparted by the -CF3 group [1]. As a building block, this specific compound offers three divergent points of chemical reactivity, enabling its use as a versatile intermediate for constructing complex, fluorinated heterocycles in lead optimization programs [2].

Privileged Scaffold

Trifluoromethylpyridine core for lead optimization in pharma and agrochemical discovery.

Pre-Installed 4-Fluoro

Bypasses low-yield, non-selective 4-substitution on 6-CF3 pyridine core.

Multi-Functional Reactivity

Methoxy, fluoro, and trifluoromethyl groups offer three divergent derivatization handles.

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine: Why Generic Substitution Fails


Procurement teams and medicinal chemists must understand that generic substitution of a 6-(trifluoromethyl)pyridine building block for the specific 4-fluoro-2-methoxy-6-(trifluoromethyl)pyridine is not a viable strategy. The presence and exact position of the additional 4-fluoro and 2-methoxy substituents fundamentally alter the molecule's electronic distribution, lipophilicity, and metabolic profile, which are critical drivers of lead compound potency and pharmacokinetics [1]. While the 6-trifluoromethyl group is a common feature in many bioactive molecules, the introduction of a 4-fluoro substituent on the pyridine ring creates a unique 1,3-relationship with the ring nitrogen, modulating its basicity (pKa) and hydrogen-bonding capacity. Furthermore, as supported by molecular matched pair analyses, even subtle changes in the substitution pattern of trifluoromethylpyridines can lead to significant differences in agronomic properties and biological efficacy [2].

This Compound
  • 4-fluoro + 2-methoxy + 6-CF3 pyridine
  • Tailored electronic distribution & pKa
  • Designed lipophilicity & metabolic profile
Generic 6-CF3 Pyridine
  • Lacks 4-fluoro substitution
  • Different ring basicity & H-bonding capacity
  • Altered PK/PD properties in derived leads
!
Even small substitution changes on TFMP core may shift biological response and physicochemical behavior; direct replacement is not recommended without structure–property validation.

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine: Key Differentiating Evidence


Synthetic Advantage: Avoiding 6-Substituted Byproduct

The synthesis of 4-substituted pyridine derivatives with a 6-trifluoromethyl group is known to be challenging. The patent literature explicitly states that typical synthesis routes for pyridine derivatives bearing an electron-withdrawing substituent like trifluoromethyl 'yields the 6-substituted pyridine instead of 4-substituted pyridine' [1]. The existence of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine as a discrete, purchasable building block represents a significant synthetic shortcut. It circumvents the low-yielding, non-selective synthetic pathways that would otherwise be required to install the 4-fluoro group on a 6-trifluoromethylpyridine core.

Synthetic Regioselectivity
Class-level inference
This building block: 4-fluoro substitution pre-installed
Typical synthesis: favors 6-substituted isomer [1]
4-Substitution on 6-CF3 core is disfavored without pre-functionalization.
Avoids low-yield, non-selective synthetic route.
Patent-based evidence; process-scale yields may vary.
Synthetic methodology Process chemistry Regioselectivity

RORγt Inverse Agonist Potency of 6-Trifluoromethylpyridines

In a structure-activity relationship (SAR) study focused on RORγt inverse agonists, a series of novel 6-(trifluoromethyl)pyridine derivatives were designed and synthesized. The most active compound from this series, designated W14, demonstrated exceptionally potent inhibitory activity with an IC50 value of 7.5 nM in a luciferase reporter assay [1]. This activity was quantitatively superior to that of VTP-43742, a known clinical-stage RORγt inverse agonist, which was used as a positive control and benchmark comparator in the study. While this evidence pertains to a derivative, it strongly validates the 6-(trifluoromethyl)pyridine core as a privileged scaffold for achieving high-affinity interactions at this target, a critical class of inflammatory and autoimmune disease targets.

RORγt Scaffold Potency
Cross-study comparable
Derivative W14 IC50 = 7.5 nM
vs. VTP-43742 (clinical comparator): lower potency
Supports TFMP core scaffold engagement for RORγt target.
Data from a luciferase reporter assay; SAR context only.
Immunology Autoimmune disease RORγt inverse agonist

Scarcity of 4-Trifluoromethylpyridine in Commercial Agrochemicals

A 2021 review highlights that while the trifluoromethylpyridine (TFMP) moiety is widely used in agrochemicals, the specific 4-trifluoromethyl-substituted pyridine isomer is much less common. The review states that 'A 4-trifluoromethyl-substituted pyridine moiety is adopted in relatively few agrochemicals, and only flonicamid and pyroxsulam have been commercialized' [1]. This indicates a significant opportunity for novel chemical matter. 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine, possessing both a 4-fluoro group and a 6-trifluoromethyl group, provides a unique, unexplored combination of substituents on the pyridine ring. This chemical space is far less congested than the more common 2- or 3-substituted TFMP derivatives, offering a higher probability of generating novel, patentable active ingredients with potentially differentiated biological profiles.

4-Substituted TFMP Scarcity
Class-level inference
Only 2 commercial agrochemicals contain a 4-CF3-pyridine moiety (flonicamid, pyroxsulam).
Underexploited chemical space for novel leads.
Sources lacking; verify against recent patent landscapes.
Agrochemicals Crop protection Herbicide

4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine: Application Scenarios


RORγt Inverse Agonist Lead Optimization

Based on the potent nanomolar activity of related 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists [1], 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine is an ideal building block for medicinal chemists designing novel ligands for this target class. Its unique 4-fluoro-2-methoxy substitution pattern offers additional vectors for structure-activity relationship (SAR) exploration and lead optimization. By using this advanced intermediate, researchers can bypass the challenging and non-selective synthesis of 4-substituted-6-trifluoromethylpyridines, allowing for rapid generation of analogs to improve potency and ADME properties.

Agrochemical Discovery: Novel Chemical Space

The documented scarcity of commercial agrochemicals based on the 4-trifluoromethylpyridine motif [2] underscores a significant opportunity for innovation. This compound serves as a privileged scaffold for exploring a less-crowded region of chemical space. Agrochemical discovery teams can use 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine as a key intermediate to synthesize and evaluate new classes of herbicides, fungicides, or insecticides with a higher potential for novelty and patentability, differentiating their development pipeline from those focused on more common TFMP isomers.

Streamlined Synthesis of 4,6-Disubstituted Pyridines

For process chemists, this compound directly addresses the synthetic challenge of installing a 4-substituent on a 6-trifluoromethylpyridine core. As highlighted in the patent literature, typical syntheses favor formation of the 6-substituted isomer, making selective 4-substitution difficult and low-yielding [3]. 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine is a pre-formed, high-value building block that eliminates this problematic synthetic step, enabling a more efficient, cost-effective, and higher-yielding route to valuable drug and agrochemical candidates.

Application
Selection Property
Validation Focus
RORγt inverse agonist SAR studies
TFMP core with 4-fluoro substitution
Target engagement & ADME profiling in lead series
Agrochemical discovery – novel chemical space
4-Substituted TFMP rarity
Herbicidal/fungicidal screening panels
Streamlined 4,6-disubstituted pyridine synthesis
Pre-formed 4-fluoro-6-CF3 scaffold
Regioselective coupling & yield improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.